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Compound of Interest

Compound Name: 2-Methylbutanamide

Cat. No.: B7771968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylbutanamide, a compound of interest in various chemical and pharmaceutical research

domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Overview
2-Methylbutanamide is a primary amide with the chemical formula C₅H₁₁NO. Its structure is

characterized by a butanamide backbone with a methyl group at the second carbon position.

Caption: Chemical structure of 2-Methylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
The proton NMR spectrum of 2-Methylbutanamide provides information about the different

types of protons and their neighboring environments.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Predicted

~ 0.9 t 3H ~ 7.5 -CH₂-CH₃

~ 1.1 d 3H ~ 7.0 -CH(CH₃)-

~ 1.5 m 2H -CH₂-CH₃

~ 2.1 m 1H -CH(CH₃)-

~ 5.5 - 7.0 br s 2H -CONH₂

Note: The chemical shifts of the amide protons (-NH₂) can vary significantly depending on the

solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the

molecule.

Chemical Shift (δ) ppm Carbon Atom

Predicted

~ 11 -CH₂-CH₃

~ 17 -CH(CH₃)-

~ 26 -CH₂-CH₃

~ 42 -CH(CH₃)-

~ 179 C=O

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~ 3350, 3180 Strong, Broad N-H stretch Primary Amide (-NH₂)

~ 2960, 2870 Medium-Strong C-H stretch
Alkyl (-CH₃, -CH₂, -

CH)

~ 1640 Strong
C=O stretch (Amide I

band)
Amide (-C=O)

~ 1560 Medium
N-H bend (Amide II

band)
Amide (-NH)

~ 1460 Medium C-H bend Alkyl (-CH₃, -CH₂)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methylbutanamide (Molecular Weight: 101.15 g/mol ), the electron

ionization (EI) mass spectrum is expected to show the following key fragments.

m/z Relative Intensity Proposed Fragment Ion

101 Moderate [M]⁺ (Molecular Ion)

86 Moderate [M - NH₃]⁺

72 Strong
[M - C₂H₅]⁺ or

[CH₃CH(C)C=O]⁺

57 Moderate [C₄H₉]⁺ or [CH₃CH₂CH(CH₃)]⁺

44 Base Peak [CONH₂]⁺

43 Strong [C₃H₇]⁺

29 Moderate [C₂H₅]⁺

Fragmentation Pathway
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The fragmentation of 2-Methylbutanamide in an EI mass spectrometer can be rationalized by

the cleavage of bonds adjacent to the carbonyl group and the branching point.

[C₅H₁₁NO]⁺˙
m/z = 101

[C₅H₈O]⁺˙
m/z = 86

- NH₃

[C₄H₈NO]⁺
m/z = 72

- C₂H₅

[C₄H₉]⁺
m/z = 57

- CONH₂

[CONH₂]⁺
m/z = 44

- C₄H₉

- C₂H₄

[C₃H₇]⁺
m/z = 43

- CH₂

[C₂H₅]⁺
m/z = 29

- C₂H₄

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2-Methylbutanamide.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol is for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.
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Sample Preparation Data Acquisition Data Processing

Weigh 5-20 mg of 2-Methylbutanamide

Dissolve in ~0.6-0.7 mL of deuterated solvent
(e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette with a
 a small plug of glass wool into a clean NMR tube.

Cap the NMR tube and ensure the sample height is adequate.

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.

Apply Fourier transform to the raw data (FID).

Phase correct the spectra.

Calibrate the chemical shift scale using a reference
(e.g., TMS or residual solvent peak).

Integrate the peaks in the ¹H NMR spectrum.

Click to download full resolution via product page

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
This protocol describes the analysis of a solid sample using Attenuated Total Reflectance

Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
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Ensure the ATR crystal is clean by wiping with a suitable solvent
(e.g., isopropanol) and allowing it to dry.

Acquire a background spectrum of the empty, clean ATR crystal.

Place a small amount of solid 2-Methylbutanamide onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure
good contact between the sample and the crystal.

Acquire the sample spectrum.

The instrument software automatically subtracts the background
spectrum from the sample spectrum.

Clean the ATR crystal thoroughly after analysis.

Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS) Protocol (Electron Ionization)
This protocol outlines the procedure for obtaining an electron ionization mass spectrum of a

solid organic compound.
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Introduce a small amount of solid 2-Methylbutanamide into a capillary tube
or onto a direct insertion probe.

Insert the probe into the ion source of the mass spectrometer.

Volatilize the sample by heating the probe under high vacuum.

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion at a specific m/z value.

The mass spectrum is generated as a plot of relative intensity versus m/z.

Click to download full resolution via product page

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

This guide provides foundational spectroscopic data and standardized protocols for the

analysis of 2-Methylbutanamide. Researchers can utilize this information for compound

identification, quality control, and as a basis for further structural and functional studies.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbutanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b7771968#spectroscopic-data-of-2-
methylbutanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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